Picomolar Human Cathepsin K Ki Superior to Odanacatib, Balicatib, and MIV-711
SB‑553484 inhibits recombinant human cathepsin K with an apparent inhibition constant (Ki,app) of 0.14 nM, measured using a fluorescence‑based enzyme assay. This value is 1.3‑fold lower (i.e., more potent) than odanacatib (Ki = 0.18 nM), 5‑fold lower than balicatib (Ki = 0.7 nM), and 7‑fold lower than MIV‑711 (Ki = 0.98 nM) [1][2][3]. While all four compounds are potent, the 7‑fold difference versus MIV‑711 translates to a meaningful shift for assays conducted at enzyme concentrations near the Ki, and the <1 nM potency of SB‑553484 ensures complete target engagement at low nanomolar concentrations.
| Evidence Dimension | Inhibition constant (Ki,app) for recombinant human cathepsin K |
|---|---|
| Target Compound Data | Ki,app = 0.14 nM |
| Comparator Or Baseline | Odanacatib Ki = 0.18 nM; Balicatib Ki = 0.7 nM; MIV‑711 Ki = 0.98 nM |
| Quantified Difference | 1.3‑fold vs. odanacatib; 5‑fold vs. balicatib; 7‑fold vs. MIV‑711 |
| Conditions | Recombinant human cathepsin K, fluorescence assay using Cbz‑Phe‑Arg‑AMC or Z‑Phe‑Arg‑AMC substrate |
Why This Matters
Lower Ki enables complete enzyme inhibition at lower compound concentrations, reducing the risk of off‑target effects in cellular and in‑vivo experiments.
- [1] Xiang A, Kinoshita M, et al. Changes in micro‑CT 3D bone parameters reflect effects of a potent cathepsin K inhibitor (SB‑553484) on bone resorption and cortical bone formation in ovariectomized mice. Bone. 2007 May;40(5):1231‑7. PMID: 17347064. View Source
- [2] Balicatib Ki = 0.7 nM. Data from GuidetoImmunopharmacology (IUPHAR/BPS). Accessed 2026‑04‑29. View Source
- [3] Lindström E, Rizoska B, Henderson I, Terelius Y, Jerling M, Edenius C, Grabowska U. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV‑711. Br J Pharmacol. 2018 May;175(9):1520‑1534. DOI: 10.1111/bph.14149. PMID: 29743078. View Source
